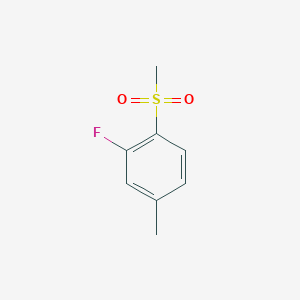
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene is an organic compound with the molecular formula C8H9FO2S It is a derivative of benzene, where a fluorine atom is substituted at the second position, a methanesulfonyl group at the first position, and a methyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(methanesulfonyl)-4-methylbenzene typically involves the introduction of the fluorine and methanesulfonyl groups onto a benzene ring. One common method is the sulfonylation of 2-fluoro-4-methylbenzene using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The methyl group can undergo reactions such as nitration, sulfonation, or halogenation.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Reduction: Formation of 2-Fluoro-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(methanesulfonyl)-4-methylbenzene involves its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The presence of the fluorine atom and methanesulfonyl group enhances its reactivity towards nucleophiles and electrophiles, respectively. These reactions enable the compound to form new carbon-carbon or carbon-heteroatom bonds, contributing to the development of novel chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-1-(methanesulfonyl)benzene
- 4-Fluoro-1-(methanesulfonyl)benzene
- 2-Fluoro-4-methylbenzene
Uniqueness
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene is unique due to the specific positioning of the fluorine, methanesulfonyl, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
828270-63-9 |
|---|---|
Molekularformel |
C8H9FO2S |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-fluoro-4-methyl-1-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
GHLKMUFOKGPMRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


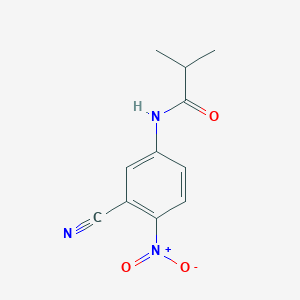
![3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one](/img/structure/B12533143.png)
![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
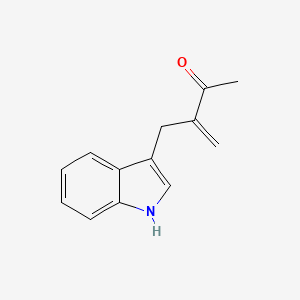

![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
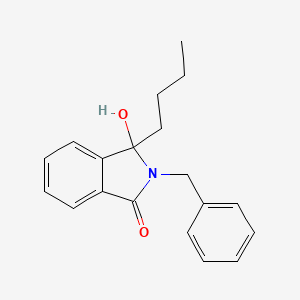
![3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol](/img/structure/B12533178.png)

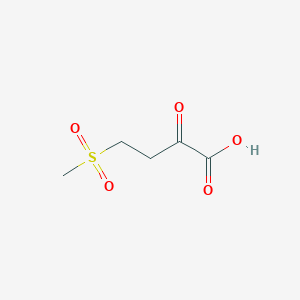
![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)
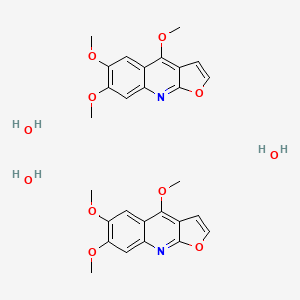

![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
